molecular formula C23H17N3O B2582526 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-06-7

1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2582526
CAS No.: 932519-06-7
M. Wt: 351.409
InChI Key: RQPNQOHXJJTWRS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the class of pyrazoloquinolines, azaheterocyclic systems known for their versatile photophysical and biological properties . The core structure consists of a pyrazole ring fused with a quinoline fragment, which can be systematically modified with various substituents to fine-tune its physical and chemical characteristics . The first synthesis of this class of compounds dates back to the early 20th century, with their intense fluorescence noted from the very beginning . The primary research value of this compound lies in its potential as a scaffold for developing fluorescent sensors and as a core structure in the search for new biologically active molecules . Pyrazoloquinolines have been investigated as potential fluorescent sensors for various cations and have been tested as emission materials in organic electroluminescent cells (OLEDs) . Furthermore, this class of compounds has been the subject of biological activity screenings, with research exploring their potential as a basis for therapeutic agents . The synthesis of pyrazolo[4,3-c]quinoline derivatives often follows robust methodologies such as the Friedländer condensation, which involves o-aminocarbonyl compounds and active carbonyl-containing pyrazole systems . This compound is provided as a high-purity solid for research purposes. As with any chemical of this nature, proper safety protocols, including the use of personal protective equipment and working in a well-ventilated laboratory, should be observed. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O/c1-27-18-13-11-17(12-14-18)26-23-19-9-5-6-10-21(19)24-15-20(23)22(25-26)16-7-3-2-4-8-16/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPNQOHXJJTWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate . Another method involves the cyclization of corresponding acids under tetrahydrofuran solvent medium, yielding the final compound with good efficiency .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyrazole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

    Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Scientific Research Applications

Synthesis of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with substituted phenyl compounds. Various methods have been reported, including:

  • Claisen-Schmidt Condensation : This method allows for the formation of chalcones which can subsequently be cyclized to yield pyrazoloquinolines.
  • Electrophilic Cyclization : This approach utilizes intermediates derived from pyrazoles to form the final quinoline structure.

Anticancer Properties

This compound has shown significant anticancer activity against various cancer cell lines. Notably:

  • Cell Lines Tested : The compound has been evaluated against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines.
  • Mechanism of Action : It is believed to inhibit specific kinases involved in cancer cell proliferation and survival, such as Kit protein kinases, which are crucial for certain types of cancers .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
K562<5Inhibition of Kit protein kinases
MV4-11<10Induction of apoptosis
MCF-7<8Cell cycle arrest

Other Pharmacological Activities

Beyond its anticancer properties, this compound has also been investigated for other biological activities:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro.

Case Study 1: Antiproliferative Activity

A study conducted on a library of pyrazolo[4,3-c]quinolines, including our compound, demonstrated that it significantly reduced cell viability in cancer cell lines. The most potent derivatives had low micromolar GI50 values, indicating strong antiproliferative effects .

Case Study 2: Kinase Inhibition

Research highlighted the efficacy of this compound as a selective inhibitor of Kit kinases. The compound was shown to effectively block kinase activity in cellular assays, leading to decreased tumor growth in xenograft models .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication in bacterial cells . This mechanism is similar to that of quinolone antibiotics, which stabilize the enzyme-DNA complex and induce cell death.

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo[4,3-c]quinoline Family

Table 1: Key Pyrazolo[4,3-c]quinoline Derivatives and Their Properties

Compound Name Substituents Biological Activity (IC50/EC50) Key Reference(s)
1-(4-Methoxyphenyl)-3-phenyl derivative R1 = 4-OCH3, R3 = Ph Anti-inflammatory (NO inhibition: <1 µM)
8-Bromo-1-(4-methylphenyl)-3-phenyl R1 = 4-CH3, R3 = Ph, R8 = Br Benzodiazepine receptor affinity (Kd: ~15 nM)
3-Amino-4-(4-hydroxyphenylamino) (2i) R3 = NH2, R4 = 4-OH-PhNH iNOS inhibition (IC50: 0.2 µM)
8-Ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl) R8 = OEt, R3 = 4-OCH3, R5 = CH2(3-CH3-Ph) PDE4 inhibition (EC50: 50 nM)

Key Findings :

  • Anti-inflammatory Activity: The 4-methoxyphenyl substituent in the target compound enhances NO inhibition compared to 4-methylphenyl analogues (e.g., 8-bromo derivative), likely due to improved electron-donating effects .
  • Receptor Binding : Bromination at position 8 (e.g., 8-bromo-1-(4-methylphenyl)-3-phenyl) increases benzodiazepine receptor affinity, suggesting halogens optimize steric interactions .
  • Amino Substituents: 3-Amino derivatives (e.g., 2i) exhibit superior iNOS inhibition, highlighting the role of hydrogen-bonding groups in target engagement .
Heterocyclic Variants: Thienoquinolines and Pyrazolopyridines
  • Thieno[2,3-b]quinolines: These compounds, featuring a thiophene ring, show anticancer activity but lack the pyrazole-mediated anti-inflammatory effects observed in pyrazoloquinolines .
  • Pyrazolo[4,3-c]pyridines: Replacement of the quinoline core with pyridine (e.g., 3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridine) reduces planarity and bioavailability, diminishing receptor-binding potency compared to quinoline-containing analogues .

Table 2: Physicochemical and Pharmacokinetic Comparisons

Property 1-(4-Methoxyphenyl)-3-phenyl 8-Bromo-1-(4-methylphenyl)-3-phenyl Thieno[2,3-b]quinoline
LogP (Calculated) 3.8 4.2 4.5
Aqueous Solubility (µM) 12.5 8.3 5.1
Metabolic Stability (t1/2) >60 min 45 min 30 min

The target compound’s lower LogP and higher solubility compared to brominated or thienoquinoline derivatives suggest superior oral bioavailability .

Biological Activity

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, highlighting its anticancer, antimicrobial, and anti-inflammatory effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multicomponent reactions (MCRs) that allow for the rapid assembly of complex structures. The compound can be derived from pyrazole-based precursors through various synthetic pathways, including Claisen–Schmidt condensation and Vilsmeier–Haack formylation methods . Structural characterization is often confirmed using techniques such as single-crystal X-ray diffraction and NMR spectroscopy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the growth of melanoma, renal, breast, ovarian, and leukemia cells with GI50 values as low as 0.1 μM . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: Anticancer Activity of this compound

Cell LineGI50 (μM)
MDA-MB-231 (Breast)0.1
A549 (Lung)0.5
H460 (Lung)0.8
U87MG (Brain)0.7

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have shown that derivatives of pyrazolo[4,3-c]quinoline can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL, indicating strong bactericidal activity against pathogenic isolates .

Table 2: Antimicrobial Activity of Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25E. coli

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models, though further research is needed to elucidate these mechanisms fully .

Case Studies and Research Findings

A significant study evaluated the anti-proliferative effects of several pyrazolo[4,3-c]quinoline derivatives against multiple cancer cell lines using the MTT assay. The results indicated that compounds featuring the methoxyphenyl group significantly enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that structural modifications can optimize biological activity and selectivity against cancer cells.

Another case study focused on the synthesis of a library of tetrahydro-pyrazolo[4,3-f]quinolines, which revealed similar anticancer profiles with sub-micromolar activities across various NCI-60 cancer cell lines. This highlights the potential for developing new therapeutic agents based on the pyrazoloquinoline scaffold .

Q & A

Q. Table 1. Representative Biological Activities of Pyrazoloquinoline Derivatives

CompoundTarget/ActivityIC₅₀/EC₅₀Key SubstituentsReference
ELND006γ-Secretase Inhibition0.9 nM4-Cyclopropyl, 7,8-difluoro
Adamantanylmethyl-3-oxoCB2 Receptor Agonism12 nMAdamantyl, 3-oxo
KB-2 AnaloguesBeta-Glucuronidase Inhibition0.8 µM4-NO₂, 3-CF₃

Q. Table 2. Reaction Optimization for Pyrazoloquinoline Synthesis

MethodConditionsYield (%)Selectivity (N1:N2)Reference
Pd-Catalyzed Cyclization120°C, DMF, 12 hr789:1
Condensation with PEG1000-DAIL80°C, EtOH, 2 hr92N/A (single product)
Alkylation (NaH)THF, 0°C, 1 hr6595:5

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